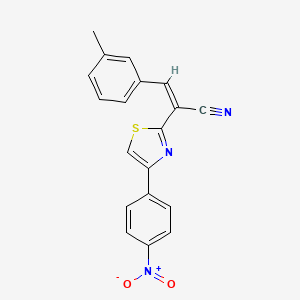

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

CAS No.: 476668-78-7

Cat. No.: VC4146043

Molecular Formula: C19H13N3O2S

Molecular Weight: 347.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476668-78-7 |

|---|---|

| Molecular Formula | C19H13N3O2S |

| Molecular Weight | 347.39 |

| IUPAC Name | (Z)-3-(3-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H13N3O2S/c1-13-3-2-4-14(9-13)10-16(11-20)19-21-18(12-25-19)15-5-7-17(8-6-15)22(23)24/h2-10,12H,1H3/b16-10- |

| Standard InChI Key | KGCKAJPDGCMKET-YBEGLDIGSA-N |

| SMILES | CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a heterocyclic compound characterized by a thiazole ring substituted with a 4-nitrophenyl group and an acrylonitrile moiety conjugated with an m-tolyl group. Compounds with thiazole and acrylonitrile functionalities are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their electronic properties and biological activities.

Synthesis

The synthesis of compounds like this often involves multi-step reactions combining thiazole derivatives with nitriles under controlled conditions. A typical route may include:

-

Formation of the Thiazole Core:

-

Reaction of a halogenated aromatic compound with thiourea or similar reagents.

-

-

Substitution with Nitro Group:

-

Nitration of the aromatic ring using nitric acid or nitrating mixtures.

-

-

Acrylonitrile Addition:

-

Knoevenagel condensation between an aldehyde and malononitrile in the presence of a base.

-

Further details would require experimental data specific to this compound.

Applications

Compounds containing thiazole and acrylonitrile groups exhibit potential in:

-

Pharmaceuticals: Antimicrobial, anticancer, and anti-inflammatory agents.

-

Optoelectronics: Materials for light-emitting diodes (LEDs) and organic photovoltaics.

-

Catalysis: Ligands in metal-catalyzed reactions.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

-

NMR Spectroscopy: For determining chemical shifts and connectivity.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): For identifying functional groups.

-

X-ray Crystallography: For stereochemical confirmation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume